

Potential off-target effects of the Syk inhibitor R112

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Compound of Interest

Compound Name: R916562

Cat. No.: B11934297

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Technical Support Center: R112 (Rigosertib)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the Syk inhibitor R112, also known as Rigosertib. The following troubleshooting guides and FAQs will help address specific issues that may arise during experimentation.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of R112 (Rigosertib) against its primary target, Syk, and various off-target kinases and cellular processes.

Table 1: Kinase Selectivity Profile of R112 (Rigosertib)

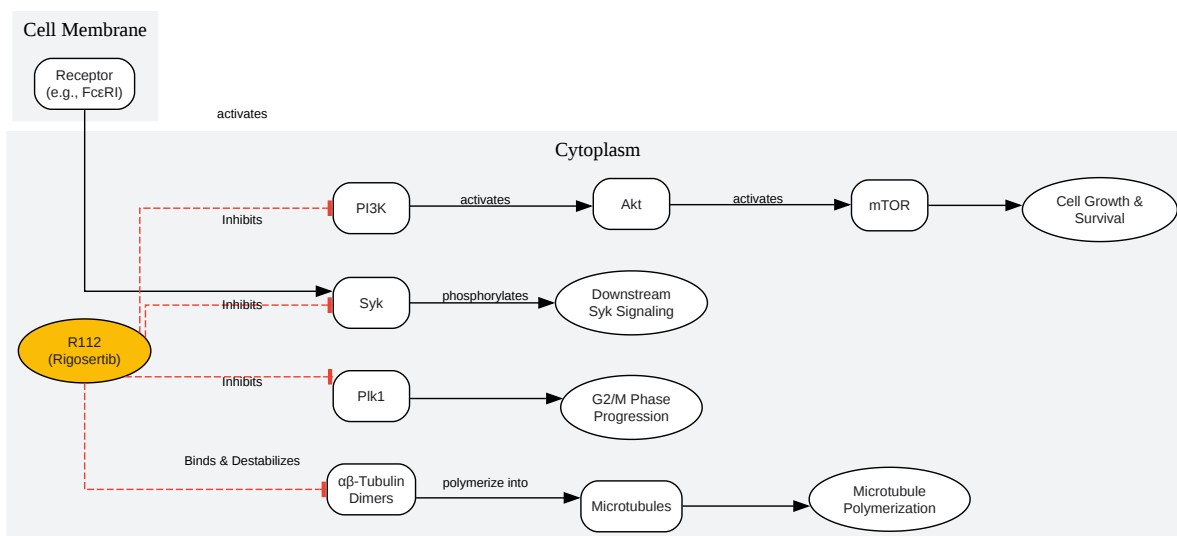
Target	IC50 (nM)	Notes
Syk	226	Primary target.[1]
Plk1	9	Potent off-target inhibition. Non-ATP competitive.[2][3][4]
Plk2	>30-fold less potent than Plk1	Lower affinity compared to Plk1.[4]
PDGFR	18 - 260	Range of reported inhibitory concentrations.[4][5]
Flt1	18 - 260	Range of reported inhibitory concentrations.[4][5]
Bcr-Abl	18 - 260	Range of reported inhibitory concentrations.[4]
Fyn	18 - 260	Range of reported inhibitory concentrations.[5]
Src	18 - 260	Range of reported inhibitory concentrations.[4][5]
CDK1	18 - 260	Range of reported inhibitory concentrations.[4][5]

Table 2: Cellular Activity Profile of R112 (Rigosertib)

Cellular Process	Observed Effect	Cell Lines	Notes
PI3K/Akt/mTOR Pathway	Inhibition of phosphorylation of Akt and mTOR.	HNSCC cell lines (FaDu, UMSCC 47)	Rigosertib inhibits PI3K activity in a dose-dependent manner.[6][7]
Microtubule Dynamics	Destabilization of microtubules, leading to G2/M cell cycle arrest.	Various cancer cell lines.	Binds to the colchicine-binding site on β -tubulin.[1][8][9][10]
Cell Viability	Cytotoxicity with GI50 values ranging from 50-250 nM.	94 different tumor cell lines.	Less effective against non-tumoral cells.[4][5]
Apoptosis	Induction of apoptosis.	Neuroblastoma, HNSCC, and other cancer cell lines.	Mediated through cell cycle arrest and other mechanisms.[6][11]

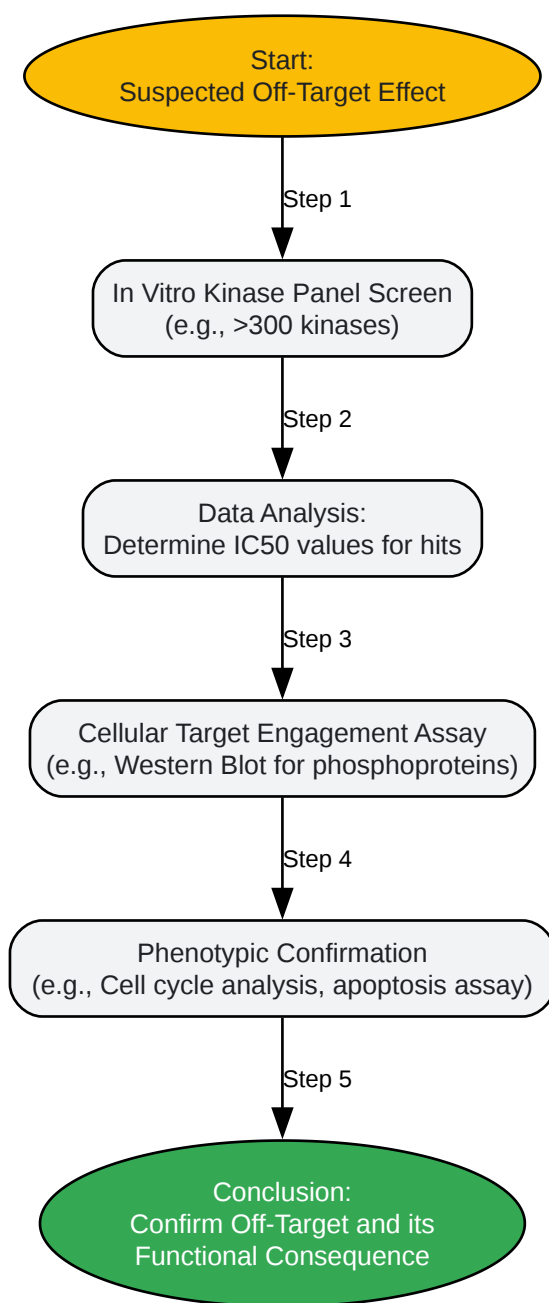
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by R112 and a general workflow for identifying off-target effects.



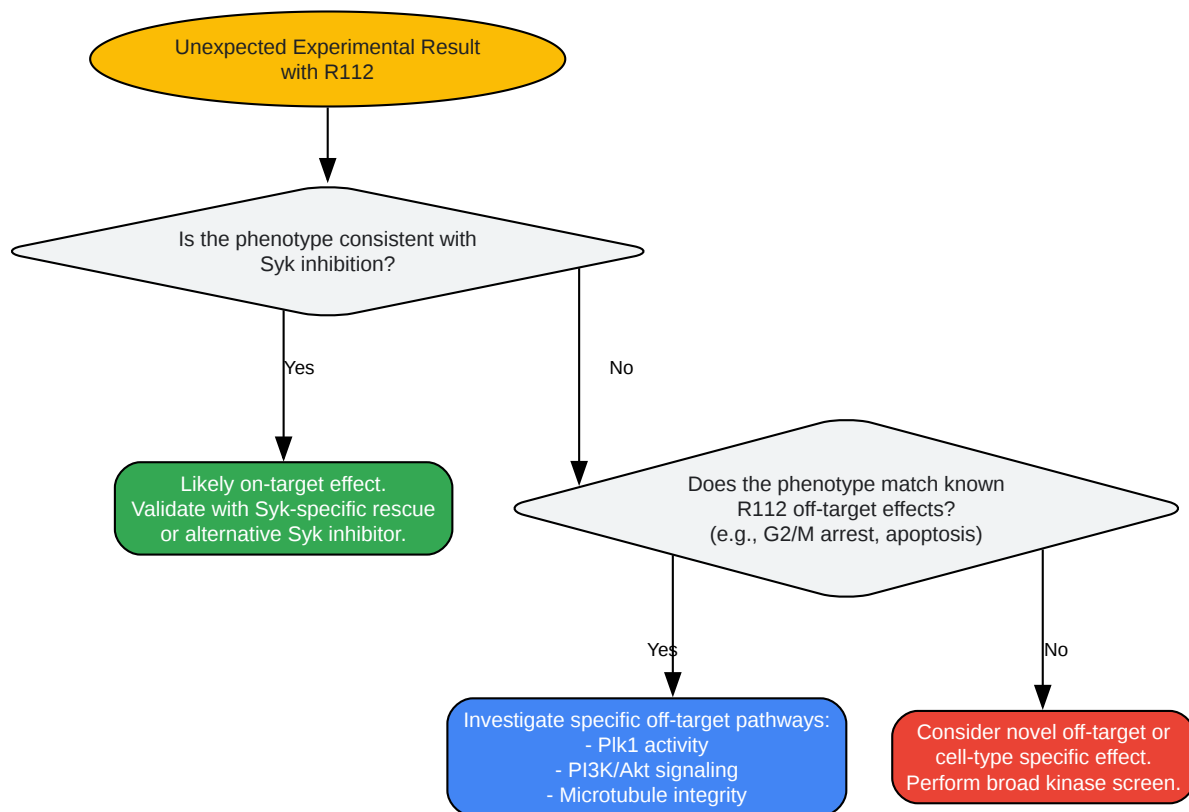
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Figure 1: R112 (Rigosertib) Signaling Pathway Interactions.



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Figure 2: Workflow for Investigating Off-Target Kinase Effects.



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